molecular formula C29H50O B081155 Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- CAS No. 14772-51-1

Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-

Cat. No. B081155
CAS RN: 14772-51-1
M. Wt: 414.7 g/mol
InChI Key: HVXVNFNRJMVTAU-RADBOZLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, also known as lanosterol, is a sterol molecule that plays a crucial role in the biosynthesis of cholesterol and other important sterols in the body. It is a precursor molecule that undergoes a series of enzymatic reactions to produce cholesterol, which is essential for various physiological processes such as cell membrane formation, hormone synthesis, and bile acid production.

Mechanism Of Action

Lanosterol exerts its effects through multiple mechanisms, including the regulation of gene expression, the modulation of enzyme activity, and the interaction with cellular membranes. It acts as a precursor molecule for the biosynthesis of cholesterol and other important sterols, which are essential for maintaining the structural integrity of cell membranes and regulating cellular processes. Lanosterol also has antioxidant properties and can scavenge free radicals, which are harmful molecules that can damage cellular components.

Biochemical And Physiological Effects

Lanosterol has a wide range of biochemical and physiological effects, including the regulation of cholesterol biosynthesis, the modulation of gene expression, and the inhibition of cataract formation. It plays a critical role in maintaining the structural integrity of cell membranes and regulating cellular processes such as cell signaling and apoptosis. Lanosterol also has anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

Lanosterol has several advantages and limitations for lab experiments. One advantage is its ability to regulate cholesterol biosynthesis, which makes it a valuable tool for studying the mechanisms of cholesterol metabolism and its role in various physiological processes. Lanosterol can also be used as a potential therapeutic agent for the treatment of cataracts and other diseases that involve protein aggregation. However, one limitation is the complex synthesis method required to produce Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, which makes it difficult to obtain in large quantities. Another limitation is the potential toxicity of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, which can have adverse effects on cellular processes if not used appropriately.

Future Directions

There are several future directions for the study of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, including its potential therapeutic applications in the treatment of cataracts and other diseases that involve protein aggregation. Further research is needed to understand the mechanisms of action of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- and its effects on cellular processes. The development of new synthesis methods for Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- and other important sterols could also lead to new discoveries in the field of cholesterol metabolism and its role in human health. Additionally, the use of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- as a tool for gene regulation and cellular signaling could have important implications for the development of new therapies for various diseases.

Synthesis Methods

Lanosterol is synthesized from squalene, a linear hydrocarbon molecule, through a series of enzymatic reactions that involve cyclization, oxidation, and reduction steps. The first step is the cyclization of squalene to form Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- through the action of the enzyme squalene cyclase. This reaction involves the formation of a cyclic intermediate that undergoes further modifications to produce Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-. The synthesis of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- is a complex process that requires the coordination of multiple enzymes and cofactors.

Scientific Research Applications

Lanosterol has been extensively studied for its role in cholesterol biosynthesis and its potential therapeutic applications. Recent studies have shown that Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- can inhibit the formation of cataracts, a common eye disease that affects millions of people worldwide. The mechanism of action involves the ability of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- to dissolve the protein aggregates that form in the lens of the eye, which are responsible for cataract formation. This discovery has led to the development of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)--based eye drops as a potential treatment for cataracts.

properties

CAS RN

14772-51-1

Product Name

Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,5R,9R,10R,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22,24-26,30H,8-18H2,1-7H3/t20-,22-,24+,25+,26+,28-,29-/m1/s1

InChI Key

HVXVNFNRJMVTAU-RADBOZLKSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC[C@@H]4[C@@]([C@H]3CC[C@]12C)(CC[C@@H](C4(C)C)O)C

SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4C(C(CCC4(C3CCC12C)C)O)(C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4C(C(CCC4(C3CCC12C)C)O)(C)C

synonyms

4,4-Dimethyl-5α-cholest-8(14)-en-3β-ol

Origin of Product

United States

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